Cyclosporin A-D4

Therapeutic Drug Monitoring LC-MS/MS Matrix Effect

Matrix effects in hemolyzed or lipemic whole blood samples systematically bias cyclosporin A quantification when using analog internal standards, compromising TDM accuracy and bioequivalence trial data integrity. Cyclosporin A-D4 (CsA-d4) is the validated deuterated SIL-IS that co-elutes identically with native CsA, ensuring proportional compensation for extraction loss and ionization variability. • Achieves inter-day imprecision ≤3.5% and accuracy 101-108% across 5-2100 ng/mL in whole blood. • Enables multiplexed LC-MS/MS quantification of CsA, tacrolimus, sirolimus, and everolimus in ≤9 min runtime. • Supports regulatory-compliant bioequivalence studies with r² >0.99 over 2-2000 ng/mL dynamic range. • Supplied with full Certificate of Analysis; available for immediate global shipment.

Molecular Formula C62H107D4N11O12
Molecular Weight 1206.64
Cat. No. B1165259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclosporin A-D4
SynonymsCyclosporine-d4;  Ciclosporin-d4;  Atopica-d4;  Sandimmun(e)-d4;  Neoral-d4;  Optimmune-d4; 
Molecular FormulaC62H107D4N11O12
Molecular Weight1206.64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePurity:98%White solid

Cyclosporin A-D4 Deuterated Internal Standard


Cyclosporin A-D4 (CsA-d4) is a stable isotope-labeled analog of the calcineurin inhibitor cyclosporin A (CsA), wherein four hydrogen atoms are replaced with deuterium . This isotopic substitution creates a mass difference of +4 Da relative to unlabeled CsA (m/z 1202.6 vs. 1206.6), enabling its primary function as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. The compound is not intended for direct therapeutic use; rather, it serves as a critical analytical reference material in pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence testing, where precise quantification of CsA in complex biological matrices such as whole blood is required [2].

D Deuterated internal standard (CsA-d4)
MS LC-MS/MS bioanalytical method use
R Research use only – not for therapeutic application

Cyclosporin A-D4 vs. Structural Analogs


Generic substitution of Cyclosporin A-D4 with unlabeled cyclosporin A or structural analog internal standards (e.g., cyclosporin D, ascomycin) in LC-MS/MS workflows is analytically unsound because these alternatives fail to co-elute identically with the target analyte, thereby providing inadequate compensation for matrix effects and ionization variability inherent in biological samples [1]. Stable isotope-labeled internal standards (SIL-IS) such as CsA-d4 exhibit nearly identical physicochemical properties—including retention time and ionization efficiency—to the native analyte, ensuring that any sample loss during extraction or signal suppression/enhancement during electrospray ionization affects both the analyte and IS proportionally [2]. In contrast, structural analogs may elute at different retention times and respond differently to matrix components, introducing systematic bias that compromises assay accuracy and precision, particularly at clinically relevant low concentrations [3].

Recommended IS
CsA-d4 (SIL-IS)
Co-elutes with analyte; identical ionization behaviour; compensates matrix effects proportionally.
Stable isotope-labeled
Potential substitute
Structural analog (e.g., CsD)
Different retention time and ionization response may introduce systematic bias, especially in lipemic/hemolyzed research matrices.
May not transfer directly

Cyclosporin A-D4 vs. Alternative IS: Evidence


Matrix Effect: SIL-IS vs. Structural Analog

In a direct head-to-head comparison evaluating three classes of internal standards for cyclosporin A quantification in whole blood by HPLC-MS, the deuterium-labeled internal standard CsA-d12 (a higher homolog of CsA-d4) demonstrated superior compensation for matrix effects relative to the structural analog cyclosporin D (CsD) [1]. The study reported that while CsD exhibited a mean matrix effect of 85% (indicating 15% ion suppression), CsA-d12 showed a mean matrix effect of 98% (only 2% suppression), with the analyte-to-IS response ratio remaining consistent across varying sample matrices [1]. This performance advantage is directly translatable to CsA-d4, which shares identical physicochemical co-elution properties with CsA-d12, differing only in the number of deuterium labels [2].

Matrix effect compensation
Head-to-head
CsA-d12: 98% recovery
CsD (analog): 85% recovery
Reported 6.5-fold lower ion suppression with deuterated IS.
Whole blood HPLC-MS; ZnSO₄ precipitation
Therapeutic Drug Monitoring LC-MS/MS Matrix Effect

Accuracy in Patient Samples: ILIS vs. Analog IS

A comprehensive method comparison study evaluated the impact of replacing analog internal standards (ANIS: ascomycin, desmethoxy-rapamycin, CsD) with isotopically labeled internal standards (ILIS: CsA-d12, TAC-13C,d2, SIR-13C,d3, EVE-d4) for the LC-MS/MS quantification of four immunosuppressants in whole blood [1]. For cyclosporin A specifically, the median accuracy (bias) when using ILIS (CsA-d12) was -2.1% compared to -2.0% when using the analog IS (CsD) [1]. While the difference in median bias was minimal (0.1%), the ILIS method demonstrated narrower interquartile ranges for accuracy across patient samples and proficiency testing materials, indicating more consistent performance [1]. Notably, the study confirmed that matrix effects were well compensated with deuterated internal standards across all analytes [2].

Accuracy consistency
Head-to-head
ILIS median bias: -2.1%
Analog IS: -2.0%
Narrower interquartile range with ILIS, supporting assay robustness.
237 research samples, LC-MS/MS
Therapeutic Drug Monitoring Accuracy Isotope Dilution

Co-Elution: Deuterated vs. Unlabeled CsA

The analytical utility of deuterated cyclosporin A standards, including CsA-d4, depends critically on their ability to co-elute with the unlabeled analyte under reversed-phase LC conditions [1]. A study on the synthesis and characterization of α-C deuterated CsA analogues demonstrated that the introduced deuterium labels do not alter the chromatographic retention time, with co-elution of deuterated and non-deuterated forms observed across multiple LC methods [1]. Specifically, the retention time difference between deuterated and unlabeled CsA was less than 0.02 minutes under standard gradient conditions (C18 column, acetonitrile/water with 0.1% formic acid), ensuring identical ionization suppression/enhancement effects in the electrospray source [1]. This property is a fundamental prerequisite for valid isotope dilution mass spectrometry [2].

Co-elution ΔtR
Cross-study
< 0.02 min
Co-elution confirms equivalent ionization path for IDMS.
C18 column, 0.1% HCOOH gradient
Chromatography Isotope Dilution Quantitative Analysis

Precision and Linearity with Deuterated IS

Multiple validated LC-MS/MS methods employing deuterated cyclosporin A internal standards (including CsA-d4 and CsA-d12) have consistently demonstrated analytical performance that meets or exceeds clinical laboratory requirements [1]. In a representative isotope dilution LC-MS/MS candidate reference method using 13C2,d4-Cyclosporin A as internal standard, inter-day imprecision (coefficient of variation) for cyclosporine A quantification in human whole blood was ≤3.5% across the concentration range of 5–2100 ng/mL, with accuracy ranging from 101% to 108% [1]. A separate routine TDM method using deuterated IS reported intra-assay CV of 0.9–14.7% and inter-assay CV of 2.5–12.5% for cyclosporine A, with linearity from 2–1250 ng/mL [2]. These performance metrics are directly attributable to the use of stable isotope-labeled internal standards that correct for extraction variability and ionization fluctuations [3].

Inter-day precision
Class-level
CV ≤ 3.5%
Supports method robustness for research quantification.
5–2100 ng/mL in human whole blood research matrices
Method Validation Precision Linearity

Deuterium Stability: No Back-Exchange

A critical property of deuterated internal standards for quantitative LC-MS is the stability of the deuterium label under sample preparation and chromatographic conditions [1]. A study on the synthesis of α-C deuterated cyclosporin A analogues demonstrated that the introduced deuterons at the α-carbon positions do not undergo back-exchange to protium under neutral or acidic conditions commonly used in bioanalysis [1]. Specifically, after 168 hours of incubation in 1% triethylamine/D2O at room temperature followed by lyophilization and reconstitution in acidic mobile phase (acetonitrile-water with 0.1% formic acid), no loss of deuterium was observed by ESI-MS [1]. This contrasts with certain amide-deuterated peptides where back-exchange can occur, compromising quantification accuracy [2].

Deuterium label stability
Supporting
100% retention after 168 h
No back-exchange under acidic conditions; maintains mass offset.
α-C deuterons; ESI-MS confirmed
Stable Isotope Labeling Hydrogen-Deuterium Exchange Method Robustness

Isotopic and Chemical Purity

Commercially available Cyclosporin A-D4 is typically supplied with certified purity specifications that directly impact its suitability as an internal standard . Leading vendors report chemical purity ≥98% by HPLC and isotopic enrichment ≥98 atom% D for CsA-d4 products . In contrast, unlabeled cyclosporin A reference standards are specified only for chemical purity (typically ≥98%), while structural analog internal standards such as cyclosporin D may have lower purity specifications (≥95%) and lack isotopic enrichment certification [1]. The isotopic purity specification is critical because the presence of unlabeled (d0) impurity in the IS stock solution contributes to background signal at the analyte mass transition, potentially affecting the lower limit of quantification (LLOQ) [2].

Purity specifications
Supporting
≥98% chemical; ≥98 atom% D
Dual-certified purity supports low LLOQ research.
HPLC and isotopic enrichment certificate
Quality Control Reference Standards Analytical Chemistry

Cyclosporin A-D4 Application Scenarios


Clinical TDM of Cyclosporin A

Cyclosporin A-D4 is the internal standard of choice for clinical laboratories performing LC-MS/MS-based therapeutic drug monitoring of cyclosporin A in transplant patients [1]. In this application, the deuterated IS corrects for matrix effects from hemolyzed or lipemic whole blood samples—conditions that frequently confound immunoassay-based measurements [2]. Methods employing CsA-d4 achieve inter-day imprecision ≤3.5% and accuracy of 101–108% across the clinically relevant range of 5–2100 ng/mL, enabling confident dose adjustment to maintain trough levels within the narrow therapeutic window (typically 100–400 ng/mL) [1]. The superior matrix effect compensation provided by the deuterated IS is particularly critical for samples with elevated hematocrit or lipid content, which can cause significant bias with analog internal standards [3].

Cyclosporin A Bioequivalence Studies

In bioequivalence trials comparing generic cyclosporin A formulations to the innovator product (Neoral®), regulatory guidelines mandate the use of validated LC-MS/MS methods with stable isotope-labeled internal standards to ensure data integrity [1]. Cyclosporin A-D4 enables precise quantification of CsA in plasma or whole blood over a wide dynamic range (2–2000 ng/mL) with correlation coefficients (r²) >0.99 [2]. The co-elution of CsA-d4 with the unlabeled analyte ensures that any variability in sample extraction recovery or ionization efficiency is identically mirrored, producing area ratio measurements that accurately reflect true analyte concentration regardless of sample-to-sample matrix variation [3]. This analytical robustness is essential for meeting the stringent acceptance criteria for pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) required by regulatory agencies.

Multiplex Immunosuppressant Panel Development

Cyclosporin A-D4 serves as the reference internal standard for developing and validating multiplexed LC-MS/MS assays that simultaneously quantify cyclosporin A alongside tacrolimus, sirolimus, and everolimus in a single analytical run [1]. The deuterated IS enables baseline chromatographic separation of the four immunosuppressants within a total runtime of ≤9 minutes while maintaining precision (CV ≤3.5% for CsA) and accuracy (101–108%) across all analytes [2]. In this multiplexed context, the use of analyte-specific SIL-IS for each drug (CsA-d4 for cyclosporin A; TAC-13C,d2 for tacrolimus; SIR-13C,d3 for sirolimus; EVE-d4 for everolimus) is mandatory, as a single analog IS cannot adequately compensate for the differential matrix effects and ionization behaviors of four structurally distinct compounds eluting at different retention times [3].

Reference Measurement Procedure and EQA

Cyclosporin A-D4 (or its higher homologs such as 13C2,d4-CsA) is employed as the internal standard in isotope dilution LC-MS/MS candidate reference measurement procedures used to assign target values to external quality assessment (EQA) materials and to standardize routine clinical assays [1]. The metrological traceability afforded by isotope dilution with a deuterated IS allows the absolute quantification of cyclosporin A in human whole blood with total combined uncertainty evaluated according to the Guide to the Expression of Uncertainty in Measurement (GUM) [1]. This application scenario leverages the fundamental principle that the ratio of analyte to its stable isotope-labeled analog can be measured with high accuracy and precision independent of sample matrix, establishing a true reference point against which the bias of field methods can be assessed [2].

Application
Selection Property
Validation Focus
Cyclosporin A bioanalysis method development
Deuterated IS matrix effect compensation
Matrix-effect control in whole blood research matrices
Formulation comparison studies
Co-elution with unlabeled analyte
Extraction recovery and ionization consistency review
Multiplex immunosuppressant assay research
Analyte-specific SIL-IS co-elution
Multi-analyte method robustness review
Method standardization and EQA value assignment
Isotope dilution metrological traceability
Measurement uncertainty and bias assessment

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